5,6-Dimethylbenzimidazole

Toxicology Developmental Biology Vitamin B12 Research

5,6-Dimethylbenzimidazole (CAS 582-60-5) is the native lower ligand of vitamin B12; its 5,6-dimethyl substitution is strictly required for CobT-mediated nucleotide loop assembly. Substitution with analogs yields non-functional cobamides, invalidating cobalamin reconstitution and enzyme studies. Our product, offered at ≥99% purity, is verified by HPLC for use as a pharmaceutical reference standard, B12 biosynthesis research, flavin enzyme inhibition assays, and isotope-labeling applications. Ensure experimental reproducibility by procuring the exact biosynthetic intermediate.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 582-60-5
Cat. No. B1208971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylbenzimidazole
CAS582-60-5
Synonyms5,6-dimethylbenzimidazole
5,6-dimethylbenzimidazole hydrochloride
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=CN2
InChIInChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11)
InChIKeyLJUQGASMPRMWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylbenzimidazole: Structural and Functional Baseline for Scientific Procurement


5,6-Dimethylbenzimidazole (CAS 582-60-5) is a natural benzimidazole derivative distinguished by two methyl substituents at positions 5 and 6 on the benzimidazole ring system [1]. It is an essential structural component of vitamin B12 (cobalamin), where it serves as a ligand coordinating the central cobalt atom [2]. The compound is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase and functions as a key intermediate in the corrin macrocycle assembly . Beyond its foundational role in B12 biology, 5,6-dimethylbenzimidazole has demonstrated measurable biological activities, including inhibition of flavin-dependent enzymes and antimicrobial effects, making it a compound of interest in both fundamental biochemical research and pharmaceutical intermediate applications .

Why 5,6-Dimethylbenzimidazole Cannot Be Substituted by Generic Benzimidazole Analogs in Critical Applications


Benzimidazole derivatives exhibit pronounced structure-activity relationships where subtle variations in substitution pattern and position profoundly alter physicochemical properties, biological activity, and synthetic utility [1]. The specific 5,6-dimethyl substitution pattern of 5,6-dimethylbenzimidazole confers a unique combination of features that cannot be replicated by close analogs such as benzimidazole, 5-methylbenzimidazole, or 5,6-dichlorobenzimidazole [2]. In vitamin B12 biosynthesis, the 5,6-dimethyl substitution is non-negotiable—structural studies demonstrate that CobT phosphoribosyltransferase recognizes 5,6-dimethylbenzimidazole as its native substrate, while alternative lower ligands such as 5-methylbenzimidazole or 5-methoxybenzimidazole may be accepted with varying efficiency, underscoring the specificity of the natural biosynthetic machinery [3]. This structural specificity translates directly to procurement decisions: substituting an incorrect benzimidazole derivative in B12-related research, enzyme studies, or pharmaceutical synthesis will yield fundamentally different outcomes, invalidating experimental comparability and process reproducibility .

Quantitative Differentiation of 5,6-Dimethylbenzimidazole from Close Structural Analogs: A Procurement-Focused Evidence Matrix


Lethal Index Comparison in Early Chick Embryo Toxicity Model: 5,6-Dimethylbenzimidazole Exhibits Lower Toxicity Than Closely Related Analogs

5,6-Dimethylbenzimidazole demonstrates a lethal index of 3.7 in early chick embryo assays, which is substantially lower than that of 2,5-dimethylbenzimidazole (8.0), 2-ethyl-5-methylbenzimidazole (12.6–29.0), and 2-hepta-5-methylbenzimidazole (15.5) [1]. Notably, 5,6-dimethylbenzimidazole is one of three natural moieties of vitamin B12 tested and ranks among the least lethal compounds in this class, suggesting a favorable toxicity profile for biological applications relative to synthetic analogs [1].

Toxicology Developmental Biology Vitamin B12 Research

Solubility Comparison in Common Laboratory Solvents: 5,6-Dimethylbenzimidazole Offers Higher Solubility in DMSO and Ethanol Than 5-Methylbenzimidazole in Chloroform

5,6-Dimethylbenzimidazole exhibits solubility of 29 mg/mL (198.37 mM) in DMSO and 29 mg/mL in ethanol at 25°C . In contrast, 5-methylbenzimidazole has reported solubility of 25 mg/mL in chloroform . While direct solvent parity is not established, the higher absolute solubility value of 5,6-dimethylbenzimidazole in DMSO and ethanol—solvents widely preferred for biological assays—may provide practical advantages in preparing concentrated stock solutions for in vitro studies.

Solubility Formulation In Vitro Assays

Melting Point as a Surrogate for Crystalline Stability: 5,6-Dimethylbenzimidazole Exhibits a Distinct Thermal Profile Differentiating It from Key Analogs

5,6-Dimethylbenzimidazole has a melting point range of 203–206°C [1]. This is significantly higher than the melting point of 5-methylbenzimidazole (114–117°C) and slightly lower than that of 5,6-dichlorobenzimidazole (208–212°C) . The elevated melting point relative to the mono-methyl analog indicates stronger intermolecular forces and potentially greater crystalline stability, which can be advantageous for long-term storage and handling of solid materials.

Thermal Stability Solid-State Characterization Purity Assessment

Acid Dissociation Constant (pKa) Comparison: 5,6-Dimethylbenzimidazole Exhibits Distinct Basicity Profile

5,6-Dimethylbenzimidazole has a reported pKa of approximately 12.7–13.5 [1], indicating very strong basic character. This is notably higher than the pKa of unsubstituted benzimidazole (~5.5–12.8 depending on measurement conditions) [2] and comparable to that of 5-methylbenzimidazole (13.15) . The high pKa value implies that 5,6-dimethylbenzimidazole remains predominantly protonated under physiological and mildly acidic conditions, which can influence its solubility, extraction behavior, and interaction with biological targets.

Ionization State pH-Dependent Behavior Analytical Method Development

UV Absorption Characteristics: Distinctive Spectral Signature for Analytical Detection

5,6-Dimethylbenzimidazole exhibits strong ultraviolet absorption with maxima at 274.5 nm and 284 nm in 95% ethanol acidified with 0.01N HCl [1]. This characteristic absorption profile enables sensitive and specific detection in HPLC and spectrophotometric assays. While comparable UV data for many benzimidazole analogs are not readily available in public repositories, the defined λmax values provide a quantitative basis for establishing detection methods and confirming compound identity.

Spectroscopy HPLC Detection Quality Control

Biological Activity Profile: Flavin-Dependent Enzyme Inhibition with Antimicrobial Potential

5,6-Dimethylbenzimidazole has been shown to inhibit the activity of flavin-dependent enzymes, leading to reduced bacterial proliferation in vitro . It is an intermediate in riboflavin metabolism and the penultimate step in α-ribazole synthesis [1]. This specific biochemical role distinguishes it from other benzimidazole derivatives that lack the 5,6-dimethyl substitution pattern, which is essential for recognition by enzymes such as 5,6-dimethylbenzimidazole synthase and CobT phosphoribosyltransferase [2].

Enzyme Inhibition Antimicrobial Research Bacterial Proliferation

Optimal Application Scenarios for 5,6-Dimethylbenzimidazole Based on Evidence-Based Differentiation


Vitamin B12 Biosynthesis Studies and Cobalamin-Dependent Enzyme Research

5,6-Dimethylbenzimidazole is the natural lower ligand of vitamin B12 and is absolutely required for the assembly of functional cobalamin [1]. In vitro reconstitution of the nucleotide loop of adenosylcobalamin from precursors requires 5,6-dimethylbenzimidazole, nicotinate mononucleotide, and GTP, catalyzed by CobU and CobS enzymes [2]. Substitution with alternative benzimidazole bases yields non-native cobamides, which are not recognized by B12-dependent enzymes and thus invalidate studies of cobalamin biochemistry [3].

Flavin-Dependent Enzyme Inhibition and Antimicrobial Screening

5,6-Dimethylbenzimidazole inhibits flavin-dependent enzymes, leading to reduced bacterial proliferation . Its role as an intermediate in riboflavin metabolism and as the penultimate step in α-ribazole synthesis positions it as a valuable tool compound for dissecting riboflavin-related pathways and screening for antimicrobial agents that target these processes [4].

Synthesis of Radiolabeled Vitamin B12 Derivatives for Metabolic Tracing

Patents describe the use of 13C-labeled 5,6-dimethylbenzimidazole to produce heavy vitamin B12 for metabolic and structural studies [5]. The specific 5,6-dimethyl substitution pattern is essential for the enzymatic incorporation of the labeled moiety into cobalamin, enabling precise tracking of vitamin B12 metabolism and protein interactions.

Analytical Method Development and Quality Control of Vitamin B12 Products

HPLC methods have been specifically developed and patented for the quantification of 5,6-dimethylbenzimidazole content in pharmaceutical preparations [6]. The compound's distinct UV absorption maxima (274.5 nm and 284 nm) [7] enable sensitive and specific detection, making it a critical reference standard for quality control in vitamin B12 manufacturing and stability studies.

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